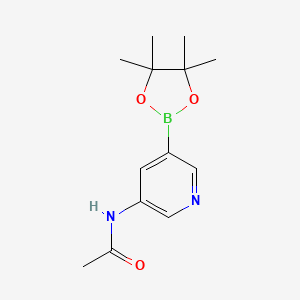
6-(Trifluoromethyl)pyridazin-3(2H)-one
Descripción general
Descripción
6-(Trifluoromethyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C5H3F3N2O . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyridazine derivatives, including 6-(Trifluoromethyl)pyridazin-3(2H)-one, often involves starting from 1,3-diketones and involves a Diaza–Wittig reaction as a key step . Another method involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)pyridazin-3(2H)-one is 1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H,(H,10,11) .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)pyridazin-3(2H)-one is a solid at room temperature . Its molecular weight is 164.09 . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its biological activities .Aplicaciones Científicas De Investigación
Organic Chemistry
- Application : “6-(Trifluoromethyl)pyridazin-3(2H)-one” is used in the synthesis of pyridazines . Pyridazines are a class of organic compounds with diverse applications in the field of medicinal chemistry and materials science .
- Method of Application : An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
- Results : The method mentioned above provides an efficient approach to synthesize 3,6-diarylpyridazines and 6-arylpyridazin-3-ones .
Material Science
- Application : “6-(Trifluoromethyl)pyridazin-3(2H)-one” is used in the synthesis of full-color fluorescent materials for high-performance OLEDs .
- Method of Application : A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized . Through systematically fine-tuning the band gap, the versatile pyrido [2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Results : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Medicinal Chemistry
- Application : “6-(Trifluoromethyl)pyridazin-3(2H)-one” is used in the synthesis of 6-aryl-pyridazin-3-amines .
- Method of Application : An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines .
- Results : This reaction offers good functional group compatibility, broad substrate scope and simple, metal-free, and neutral reaction conditions .
Synthesis of Pyridazines
- Application : “6-(Trifluoromethyl)pyridazin-3(2H)-one” is used in the synthesis of pyridazines .
- Method of Application : An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
- Results : This method provides an efficient approach to synthesize 3,6-diarylpyridazines and 6-arylpyridazin-3-ones .
Synthesis of 6-Aryl-Pyridazin-3-Amines
- Application : “6-(Trifluoromethyl)pyridazin-3(2H)-one” is used in the synthesis of 6-aryl-pyridazin-3-amines .
- Method of Application : An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines .
- Results : This reaction offers good functional group compatibility, broad substrate scope and simple, metal-free, and neutral reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREBKHOGWUWIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652833 | |
| Record name | 6-(Trifluoromethyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyridazin-3(2H)-one | |
CAS RN |
174607-36-4 | |
| Record name | 6-(Trifluoromethyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)
iodonium triflate](/img/structure/B598164.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)

